4-Hydroxytryptamine creatinine sulfate

Beschreibung

Eigenschaften

CAS-Nummer |

55206-11-6 |

|---|---|

Molekularformel |

C14H21N5O6S |

Molekulargewicht |

387.41 g/mol |

IUPAC-Name |

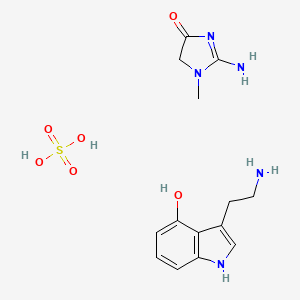

3-(2-aminoethyl)-1H-indol-4-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |

InChI |

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |

InChI-Schlüssel |

QDVAUZIQCAKHIU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC(=O)NC1=N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |

Synonyme |

3-(2-Aminoethyl)-1H-indol-4-ol 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one Sulfate; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of 4-Hydroxytryptamine Creatinine Sulfate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytryptamine (4-HT), also known as norpsilocin, is a naturally occurring tryptamine (B22526) alkaloid and a close structural analog of the endogenous neurotransmitter serotonin (B10506) (5-Hydroxytryptamine, 5-HT). As a pharmacologically active agent, 4-HT interacts with a wide array of serotonin receptors, initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the mechanism of action of 4-Hydroxytryptamine, presented as its stable creatinine (B1669602) sulfate (B86663) salt, with a focus on its receptor pharmacology, downstream signaling pathways, and the experimental methodologies used for its characterization. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems.

The creatinine sulfate salt form of 4-Hydroxytryptamine is a stable, crystalline solid that is readily soluble in aqueous solutions, making it suitable for a wide range of in vitro and in vivo experimental applications. Creatinine is a biologically inert organic compound, and its use as a counterion, along with sulfate, facilitates the handling and administration of the parent compound without interfering with its pharmacological activity.

Receptor Binding and Functional Activity

4-Hydroxytryptamine is a non-selective serotonin receptor agonist, exhibiting varying degrees of affinity and functional potency across multiple 5-HT receptor subtypes. Its interaction with these receptors is the primary determinant of its pharmacological effects.

Quantitative Data Presentation

The binding affinities (Ki) and functional potencies (EC50) of 4-Hydroxytryptamine at several key human serotonin receptor subtypes are summarized in the tables below. These values have been compiled from various in vitro studies.

Table 1: Binding Affinities (Ki) of 4-Hydroxytryptamine at Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| 5-HT1A | 95[1] |

| 5-HT1B | 1,050[1] |

| 5-HT2A | Not explicitly found as Ki, but is a potent agonist[1] |

| 5-HT2C | 40[1] |

Table 2: Functional Potencies (EC50) of 4-Hydroxytryptamine at Human Serotonin Receptors

| Receptor Subtype | Functional Assay | EC50 in nM |

| 5-HT2A | Calcium Mobilization | 38[1] |

Signaling Pathways

The activation of serotonin receptors by 4-Hydroxytryptamine initiates distinct downstream signaling cascades, which are dependent on the G-protein subtype to which the receptor is coupled. The primary signaling pathways are detailed below.

5-HT1 Receptor Family (Gi/o-coupled)

The 5-HT1A and 5-HT1B receptors are members of the Gi/o-coupled receptor family. Upon agonist binding, these receptors mediate their effects primarily through the inhibition of adenylyl cyclase.

5-HT2 Receptor Family (Gq/11-coupled)

The 5-HT2A and 5-HT2C receptors belong to the Gq/11-coupled receptor family. Agonist activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

The characterization of 4-Hydroxytryptamine's mechanism of action relies on a suite of in vitro pharmacological assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 4-Hydroxytryptamine for a specific receptor subtype. It involves the competition between the unlabeled ligand (4-HT) and a radiolabeled ligand for binding to the receptor.

Workflow for Radioligand Binding Assay

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and intact cells.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A). The concentration is typically at or below the Kd of the radioligand.

-

Increasing concentrations of unlabeled 4-Hydroxytryptamine creatinine sulfate.

-

A known concentration of cell membranes.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled antagonist.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of 4-Hydroxytryptamine.

-

Plot the specific binding as a function of the logarithm of the 4-Hydroxytryptamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 4-HT that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of 4-Hydroxytryptamine to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, in response to adenylyl cyclase stimulation.

Workflow for cAMP Functional Assay

Detailed Methodology:

-

Cell Culture:

-

Culture cells stably expressing the human Gi/o-coupled serotonin receptor of interest (e.g., CHO-K1 cells expressing 5-HT1A).

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of 4-Hydroxytryptamine creatinine sulfate to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

cAMP Detection (using HTRF as an example):

-

Lyse the cells by adding a lysis buffer containing the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor/donor) for each well.

-

The amount of cAMP produced is inversely proportional to the HTRF ratio.

-

Plot the HTRF ratio (or calculated cAMP concentration) as a function of the logarithm of the 4-Hydroxytryptamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

-

Inositol Phosphate (IP1) Accumulation Assay (for Gq/11-coupled receptors)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following the activation of Gq/11-coupled receptors.

Workflow for IP1 Accumulation Assay

Detailed Methodology:

-

Cell Culture:

-

Culture cells stably expressing the human Gq/11-coupled serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Remove the culture medium and replace it with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Add varying concentrations of 4-Hydroxytryptamine creatinine sulfate to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

-

IP1 Detection (using IP-One HTRF Assay as an example):

-

Lyse the cells by adding a lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog).

-

Incubate at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio for each well. The amount of IP1 is inversely proportional to the HTRF ratio.

-

Plot the HTRF ratio (or calculated IP1 concentration) as a function of the logarithm of the 4-Hydroxytryptamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value for IP1 accumulation.

-

Conclusion

4-Hydroxytryptamine creatinine sulfate is a valuable research tool for investigating the complexities of the serotonergic system. Its activity as a non-selective agonist at multiple 5-HT receptor subtypes allows for the study of various downstream signaling pathways. This guide has provided a detailed overview of its mechanism of action, including its receptor binding profile, the signaling cascades it initiates, and the experimental protocols required for its characterization. A thorough understanding of these aspects is crucial for researchers and drug development professionals aiming to elucidate the role of serotonergic signaling in health and disease and to develop novel therapeutics targeting this intricate system.

References

physical and chemical properties of 4-Hydroxytryptamine creatinine sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxytryptamine (B1209533) Creatinine (B1669602) Sulfate (B86663). It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as an exploration of its relevant biological signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Core Physical and Chemical Properties

4-Hydroxytryptamine, also known as psilocin, is a psychoactive indole (B1671886) alkaloid. The creatinine sulfate salt is a common form for its storage and handling in research settings. This complex consists of 4-hydroxytryptamine, creatinine, and sulfuric acid in a 1:1:1 molar ratio.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 4-Hydroxytryptamine Creatinine Sulfate and its constituent components.

| Property | Value | Source |

| 4-Hydroxytryptamine Creatinine Sulfate | ||

| IUPAC Name | 3-(2-aminoethyl)-1H-indol-4-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid | [1] |

| Molecular Formula | C₁₄H₂₁N₅O₆S | [1][2] |

| Molecular Weight | 387.41 g/mol | [1][2] |

| Melting Point | 153-156 °C | |

| Solubility | Slightly soluble in DMSO, Methanol, and Water (heated) | |

| Stability | Stable under recommended storage conditions (-20°C), sensitive to air and moisture over prolonged periods. | |

| 4-Hydroxytryptamine (Psilocin) | ||

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | |

| pKa (Strongest Acidic) | ~8.97 (Estimated based on Psilocin) | |

| pKa (Strongest Basic) | ~9.78 (Estimated based on Psilocin) | |

| Creatinine | ||

| Molecular Formula | C₄H₇N₃O | [3] |

| Molecular Weight | 113.12 g/mol | [3] |

| Melting Point | ~300 °C (decomposes) | [3] |

| Solubility in Water | 80.1 mg/mL at 16 °C | [3] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of 4-Hydroxytryptamine and its creatinine sulfate salt, based on established procedures for similar tryptamine (B22526) derivatives.

Synthesis of 4-Hydroxytryptamine

A common route for the synthesis of 4-hydroxytryptamine is the Speeter-Anthony tryptamine synthesis.[4] The general workflow is depicted below.

Detailed Protocol (Adapted from Psilocin Synthesis):

-

Preparation of 4-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide: To a solution of 4-benzyloxyindole in anhydrous diethyl ether, cooled to 0°C, add oxalyl chloride dropwise with stirring. After the addition is complete, continue stirring for 1-2 hours at 0°C. Then, bubble anhydrous dimethylamine (B145610) gas through the solution or add a solution of dimethylamine in diethyl ether. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate is filtered, washed with diethyl ether, and dried.

-

Reduction to 4-Benzyloxy-N,N-dimethyltryptamine: The glyoxylamide intermediate is suspended in anhydrous tetrahydrofuran (B95107) (THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at reflux. The mixture is refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water, 15% sodium hydroxide (B78521) solution, and again water. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

-

Debenzylation to 4-Hydroxytryptamine: The 4-benzyloxy-N,N-dimethyltryptamine is dissolved in a suitable solvent such as ethanol (B145695) or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is hydrogenated at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield 4-hydroxytryptamine.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity 4-hydroxytryptamine or its salts. The choice of solvent is critical and may require some experimentation.

General Protocol for Tryptamine Salt Recrystallization:

-

Dissolve the crude tryptamine salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, methanol/diethyl ether).[5]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then filtered hot to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in an ice bath or refrigerator.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Methods

HPLC is a powerful technique for assessing the purity and quantifying the concentration of 4-hydroxytryptamine.

Protocol Outline:

-

Mobile Phase: A typical mobile phase for tryptamine analysis is a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) on a C18 reversed-phase column.[6][7]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[8]

-

Detection: UV detection is commonly used, with monitoring at the wavelength of maximum absorbance for 4-hydroxytryptamine (around 220 nm and 280 nm).[9]

-

Quantification: A calibration curve is constructed using standards of known concentrations to quantify the analyte in the sample.

¹H-NMR spectroscopy is essential for structural elucidation and confirmation.

Protocol Outline:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O).[10]

-

Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).[10]

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol Outline:

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[11]

-

Sample Preparation (Thin Film): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[12]

-

Acquisition: Place the sample in the IR spectrometer and record the spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol Outline:

-

Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, as the eluent from an HPLC or GC system (LC-MS or GC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable method for tryptamine derivatives.[13][14]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Signaling Pathways of 4-Hydroxytryptamine (Serotonin)

4-Hydroxytryptamine exerts its biological effects by acting as an agonist at serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. These are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.

Overview of Serotonergic Signaling

The following diagram illustrates the principal signaling pathways activated by serotonin receptors.

Key Signaling Cascades

-

5-HT₁ Receptor Family: These receptors couple to inhibitory G-proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This can result in the modulation of ion channel activity and neuronal excitability.

-

5-HT₂ Receptor Family: Activation of these receptors engages G-proteins of the Gₒ/G₁₁ family. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a wide range of cellular responses.

-

5-HT₄, 5-HT₆, and 5-HT₇ Receptor Families: These receptors are coupled to stimulatory G-proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of 4-Hydroxytryptamine Creatinine Sulfate, along with practical experimental methodologies and an overview of its biological context. The provided data and protocols are intended to support further research and development in the fields of neuroscience and pharmacology. It is imperative that all handling and experimentation with this compound are conducted in accordance with institutional safety guidelines and regulatory requirements.

References

- 1. 4-Hydroxytryptamine creatinine sulfate | C14H21N5O6S | CID 138987287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. creatinine | C4H7N3O | CID 588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Psilocin - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. waters.com [waters.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. webassign.net [webassign.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 4-Hydroxytryptamine Creatinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 4-Hydroxytryptamine creatinine (B1669602) sulfate (B86663), a common salt of the neurotransmitter serotonin. Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, impacting everything from in vitro assay design to formulation and bioavailability. While specific quantitative solubility data for 4-Hydroxytryptamine creatinine sulfate across a wide range of organic solvents is not extensively published, this document outlines its known solubility and provides standardized methodologies for its empirical determination.

Overview of 4-Hydroxytryptamine Creatinine Sulfate

4-Hydroxytryptamine, also known as serotonin, is a key monoamine neurotransmitter involved in a vast array of physiological processes. The creatinine sulfate salt is a double salt complex that enhances the stability of serotonin, making it suitable for laboratory use. Its solubility is a fundamental physicochemical property that governs its handling, formulation, and biological activity in experimental settings.

Solubility Data

Table 1: Solubility of 4-Hydroxytryptamine Creatinine Sulfate in Various Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Known Solubility (mg/mL) |

| Water | H₂O | 18.02 | 10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | To be determined experimentally |

| Ethanol (95%) | C₂H₅OH | 46.07 | To be determined experimentally |

| Methanol | CH₃OH | 32.04 | To be determined experimentally |

| Phosphate-Buffered Saline (PBS, pH 7.4) | - | - | To be determined experimentally |

| Acetone | C₃H₆O | 58.08 | To be determined experimentally |

| Acetonitrile | C₂H₃N | 41.05 | To be determined experimentally |

| Chloroform | CHCl₃ | 119.38 | To be determined experimentally |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | To be determined experimentally |

Note: The solubility in water is based on data from commercially available products. Researchers should consider this a starting point and verify solubility under their specific experimental conditions (e.g., temperature, pH).

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 4-Hydroxytryptamine creatinine sulfate using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of 4-Hydroxytryptamine creatinine sulfate in a specific solvent at a controlled temperature.

Materials:

-

4-Hydroxytryptamine creatinine sulfate powder

-

Solvent of interest (e.g., DMSO, Ethanol)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker (or incubator with shaking capabilities)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter (for aqueous solutions)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of 4-Hydroxytryptamine creatinine sulfate powder to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The amount of powder should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

-

Equilibration: Place the sealed container in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to allow the excess solid to settle. For more complete separation, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-Hydroxytryptamine. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of 4-Hydroxytryptamine creatinine sulfate in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Factors Influencing Solubility

Researchers should be aware of several factors that can influence the measured solubility of 4-Hydroxytryptamine creatinine sulfate:

-

pH: For aqueous solutions, the pH can significantly impact the ionization state of the molecule, thereby affecting its solubility. It is crucial to measure and control the pH of the solution.

-

Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a constant and reported temperature.

-

Polymorphism: The crystalline form of the solid can affect its solubility. It is important to characterize the solid form being used.

-

Purity of the Compound and Solvent: Impurities can alter the measured solubility. High-purity materials should be used for accurate determinations.

Relevance in Drug Development and Research

-

In Vitro Assays: Accurate solubility data is essential for preparing stock solutions and ensuring that the compound remains in solution at the tested concentrations in cell-based and biochemical assays.

-

Formulation Development: Solubility in various excipients and solvent systems is a primary consideration for developing stable and bioavailable formulations for preclinical and clinical studies.

-

Pharmacokinetic Studies: The dissolution rate and solubility of a compound in physiological fluids are critical determinants of its absorption and overall pharmacokinetic profile.

This guide provides a framework for understanding and experimentally determining the solubility of 4-Hydroxytryptamine creatinine sulfate. Given the limited publicly available data, empirical determination using standardized protocols is strongly recommended for any research or development activities.

Stability and Storage of 4-Hydroxytryptamine Creatinine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydroxytryptamine (4-HT) creatinine (B1669602) sulfate (B86663). Due to the limited availability of stability data for this specific salt form, this guide draws upon established knowledge of 4-Hydroxytryptamine (also known as psilocin), analogous tryptamine (B22526) compounds, and general principles of pharmaceutical stability testing to provide a robust framework for researchers.

Chemical Profile and General Stability

4-Hydroxytryptamine is a tryptamine derivative and a positional isomer of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine).[1] As with many hydroxylated indole (B1671886) compounds, it is susceptible to oxidation and degradation, particularly when exposed to light, elevated temperatures, and non-optimal pH conditions. The creatinine sulfate salt is intended to improve the stability and handling of the parent compound. Nevertheless, proper storage is crucial to maintain its integrity and purity for research applications.

Material Safety Data Sheets (MSDS) for 4-Hydroxytryptamine creatinine sulfate and the closely related serotonin creatinine sulfate consistently state that the compound is "stable under recommended storage conditions".[2][3] These conditions are summarized in the table below.

Recommended Storage Conditions and Incompatibilities

To ensure the long-term stability of 4-Hydroxytryptamine creatinine sulfate, the following storage conditions are recommended based on supplier information and data from analogous compounds.

| Parameter | Recommended Condition | Rationale and Supporting Evidence |

| Temperature | -20°C for long-term storage. [3] 2-8°C (refrigerated) for short-term storage. [4] | Studies on related tryptamines in mushroom biomass show significant degradation at ambient temperatures and rapid decay at temperatures above 100°C. Storing at sub-zero temperatures minimizes the rate of potential degradation reactions. An abstract on 5-hydroxytryptamine creatinine sulphate also notes a loss of biological activity at room temperature.[5] |

| Light | Protect from light. [6][7] | Indole compounds, particularly those with hydroxyl groups, are often photosensitive. Exposure to light can catalyze oxidative degradation. |

| Moisture/Humidity | Store in a dry environment in a tightly sealed container. [2][3] | The compound is supplied as a solid, and moisture can promote hydrolysis and other degradation pathways. The creatinine sulfate salt itself can be hygroscopic. |

| Atmosphere | Consider storage under an inert atmosphere (e.g., argon or nitrogen). | While not explicitly stated for the creatinine sulfate salt, for highly sensitive tryptamines, storage under an inert atmosphere can prevent oxidation. |

Incompatible Materials: To prevent accelerated degradation, avoid contact with:

Potential Degradation Pathways

While specific degradation pathways for 4-Hydroxytryptamine creatinine sulfate have not been extensively documented, based on the chemistry of 4-HT and related tryptamines, the primary degradation routes are likely to be:

-

Oxidation: The hydroxylated indole ring is susceptible to oxidation, which can be accelerated by light, heat, and the presence of oxygen. This can lead to the formation of colored degradation products.

-

Dephosphorylation (if applicable as a metabolite): In biological systems, phosphorylated tryptamines like psilocybin are dephosphorylated to their active hydroxy forms. While 4-HT is the hydroxy form, any residual phosphorylated precursors would be susceptible to hydrolysis.

-

Polymerization: Under certain conditions, indole compounds can undergo polymerization, leading to insoluble materials.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4-Hydroxytryptamine creatinine sulfate, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a representative protocol.

Objective: To identify potential degradation products and pathways for 4-Hydroxytryptamine creatinine sulfate under various stress conditions.

Materials:

-

4-Hydroxytryptamine creatinine sulfate

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Calibrated photostability chamber

-

Calibrated oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-Hydroxytryptamine creatinine sulfate in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at room temperature for a defined period.

-

At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Store in the dark at room temperature for a defined period.

-

Withdraw aliquots at various time points and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid 4-Hydroxytryptamine creatinine sulfate in a vial.

-

Expose to a high temperature (e.g., 80°C) in an oven for a defined period.

-

At various time points, dissolve a known weight of the solid in the mobile phase for analysis.

-

-

Photolytic Degradation (Solid and Solution):

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the samples at appropriate time intervals. A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method (see protocol 4.2).

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop and validate an HPLC-UV method for the quantification of 4-Hydroxytryptamine and its degradation products.

Instrumentation and Conditions (Representative):

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to separate the parent peak from any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of 4-Hydroxytryptamine (approximately 280 nm) and also scan a broader range with the PDA detector to identify degradation products with different chromophores.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity is demonstrated by the ability to resolve the 4-Hydroxytryptamine peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Signaling Pathway of 4-Hydroxytryptamine

4-Hydroxytryptamine is a potent agonist of serotonin receptors, with a high affinity for the 5-HT₂A receptor.[1] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade through the Gαq subunit.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 5. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Biosynthesis of 4-Hydroxytryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytryptamine (B1209533), commonly known as psilocin, is a psychoactive indole (B1671886) alkaloid and the primary active metabolite of psilocybin. Found in fungi of the genus Psilocybe, its potent serotonergic activity has made it a subject of significant interest in neuroscience and pharmacology, particularly for its potential therapeutic applications in treating various mental health disorders. This technical guide provides an in-depth overview of the principal chemical and biological routes for the synthesis of 4-hydroxytryptamine, tailored for researchers, scientists, and professionals in drug development. We present detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the key pathways and workflows.

Chemical Synthesis of 4-Hydroxytryptamine

The chemical synthesis of 4-hydroxytryptamine (psilocin) has been approached through various strategies, most notably revolving around the construction of the tryptamine (B22526) scaffold from a substituted indole precursor. The Speeter-Anthony tryptamine synthesis is a classic and widely adapted method.

Speeter-Anthony Tryptamine Synthesis and Modifications

The Speeter-Anthony approach involves the acylation of a 4-substituted indole with oxalyl chloride, followed by amidation and subsequent reduction. Several variations of this synthesis have been developed to improve yield, scalability, and purity.

A common starting material is 4-hydroxyindole, which is often protected to prevent unwanted side reactions during the synthesis. Acetoxy and benzyloxy groups are common choices for protecting the hydroxyl group. A scalable five-step synthesis starting from 4-acetoxyindole (B1630585) has been reported with an overall yield of 23%.[1] Another approach utilizes 4-benzyloxyindole (B23222) as the starting material.

The general workflow for the chemical synthesis of 4-hydroxytryptamine is as follows:

Quantitative Data for Chemical Synthesis

The following table summarizes quantitative data from various reported chemical syntheses of 4-hydroxytryptamine and its precursors.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Protection | 4-Hydroxyindole | Acetic anhydride, pyridine | 4-Acetoxyindole | >95 | --INVALID-LINK-- |

| Amidation | 4-Acetoxyindole-3-glyoxylyl chloride | Dimethylamine (B145610) | 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide | >80 | --INVALID-LINK-- |

| Reduction | 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide | LiAlH₄ in 2-MeTHF | 4-Hydroxytryptamine (Psilocin) | 77 | --INVALID-LINK-- |

| Overall (5 steps) | 4-Acetoxyindole | Psilocybin | 23 | --INVALID-LINK-- | |

| Amidation | 4-Benzyloxyindole-3-glyoxylyl chloride | Dimethylamine (THF solution) | 4-Benzyloxy-N,N-dimethyl-indole-3-glyoxylamide | 78 | [Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties |

| Reduction | 4-Benzyloxy-N,N-dimethyl-indole-3-glyoxylamide | LiAlH₄ in 2-MeTHF | 4-Benzyloxytryptamine | 84 | [Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties |

| Large-scale Reduction | 3-Dimethylaminooxalyl-4-acetylindole | LiAlH₄ | 4-Hydroxytryptamine (Psilocin) | >85 | --INVALID-LINK-- |

Experimental Protocol: Synthesis of 4-Hydroxytryptamine from 4-Acetoxyindole

This protocol is a composite of procedures described by Sherwood et al. (2020).

Step 1: Acylation of 4-Acetoxyindole

-

To a solution of 4-acetoxyindole in anhydrous diethyl ether at 0 °C, add oxalyl chloride dropwise.

-

Stir the reaction mixture at 0 °C for 15 minutes, then add n-hexane.

-

Store the reaction mixture at -20 °C overnight to allow for the precipitation of 4-acetoxyindole-3-glyoxylyl chloride.

Step 2: Amidation

-

Filter the precipitated 4-acetoxyindole-3-glyoxylyl chloride and dissolve it in anhydrous tetrahydrofuran (B95107) (THF).

-

To this solution at 0 °C, add a solution of dimethylamine in THF followed by pyridine.

-

Stir the mixture at room temperature for 15 minutes. The product, 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide, will precipitate.

-

Isolate the product by filtration and wash with water, followed by heptane (B126788) and ethyl acetate (B1210297) to remove impurities.

Step 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Suspend LiAlH₄ in anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF) under an inert atmosphere.

-

Add the 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide to the suspension.

-

Reflux the mixture. The higher boiling point of 2-MeTHF compared to THF allows for a more complete reduction.

-

After the reaction is complete, cool the mixture and carefully quench the excess LiAlH₄ with wet THF or another suitable quenching agent.

-

Filter the mixture and concentrate the filtrate to obtain crude 4-hydroxytryptamine.

-

Purify the product by recrystallization from a suitable solvent system (e.g., chloroform/heptane).

Biosynthesis of 4-Hydroxytryptamine

In Psilocybe mushrooms, 4-hydroxytryptamine is an intermediate in the biosynthesis of psilocybin. The pathway begins with the amino acid L-tryptophan and involves a series of enzymatic transformations.

The Psilocybin Biosynthetic Pathway

The biosynthesis of psilocybin from L-tryptophan is catalyzed by four key enzymes:

-

PsiD: A tryptophan decarboxylase that removes the carboxyl group from L-tryptophan to form tryptamine.

-

PsiH: A monooxygenase that hydroxylates tryptamine at the 4-position of the indole ring to produce 4-hydroxytryptamine.

-

PsiK: A kinase that phosphorylates the 4-hydroxyl group of 4-hydroxytryptamine to yield norbaeocystin.

-

PsiM: A methyltransferase that sequentially adds two methyl groups to the amino group of norbaeocystin, forming baeocystin (B1212335) and finally psilocybin.

An alternative starting point for the pathway is the direct decarboxylation of 4-hydroxy-L-tryptophan by PsiD to form 4-hydroxytryptamine.[2]

Quantitative Data for Biosynthesis

The following table presents available kinetic data for the enzymes involved in psilocybin biosynthesis.

| Enzyme | Substrate | Kₘ (µM) | kcat (min⁻¹) | Reference |

| PsiM | Norbaeocystin | 575 ± 100 | 0.11 ± 0.01 | --INVALID-LINK-- |

| PsiM | Baeocystin | 492 ± 154 | 0.06 ± 0.01 | --INVALID-LINK-- |

| PsiK | 4-Hydroxytryptamine | 67 | - | --INVALID-LINK-- |

| PsiK | Psilocin | 72 | - | --INVALID-LINK-- |

| PsiK | ATP | 89 | - | --INVALID-LINK-- |

Experimental Protocol: In Vitro Biosynthesis of Psilocybin from 4-Hydroxy-L-Tryptophan

This protocol describes a one-pot enzymatic synthesis using heterologously expressed and purified PsiD, PsiK, and PsiM.

1. Heterologous Expression and Purification of Enzymes:

-

Clone the genes for PsiD, PsiK, and PsiM from Psilocybe cubensis into suitable expression vectors (e.g., with a His-tag for purification).

-

Transform E. coli (e.g., BL21(DE3) strain) with the expression plasmids.

-

Grow the transformed E. coli cultures and induce protein expression with IPTG.

-

Harvest the cells by centrifugation and lyse them to release the enzymes.

-

Purify the His-tagged enzymes using immobilized metal affinity chromatography (IMAC).

-

Dialyze the purified enzymes against a suitable storage buffer and determine their concentrations.

2. In Vitro Enzymatic Reaction:

-

In a reaction vessel, combine a suitable buffer (e.g., TRIS-HCl, pH 7.5), 4-hydroxy-L-tryptophan, ATP, S-adenosylmethionine (SAM), and MgCl₂.

-

Add the purified PsiD, PsiK, and PsiM enzymes to the reaction mixture.

-

Incubate the reaction at an optimal temperature (e.g., 25-30 °C) with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS to quantify the formation of psilocybin and intermediates.

-

Once the reaction is complete, the psilocybin can be purified from the reaction mixture using appropriate chromatographic techniques.

Conclusion

Both chemical synthesis and biosynthesis offer viable routes to 4-hydroxytryptamine and its derivatives. Chemical synthesis, particularly the modified Speeter-Anthony methods, provides a robust and scalable approach for producing psilocin and psilocybin. These methods have been optimized to achieve high yields and purity, making them suitable for pharmaceutical production. Biosynthetic approaches, leveraging the enzymatic machinery of Psilocybe mushrooms, present an alternative with the potential for more sustainable and stereospecific production. The in vitro reconstitution of the psilocybin pathway demonstrates the feasibility of cell-free enzymatic synthesis. The choice between these methods will depend on the specific requirements of the research or development project, including scale, desired purity, and cost considerations. Further research into the optimization of both chemical and biological processes will continue to advance the accessibility of these important compounds for scientific investigation and therapeutic development.

References

4-Hydroxytryptamine: An In-depth Technical Guide to its Function as a Neurotransmitter Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxytryptamine (4-HT), a naturally occurring tryptamine (B22526) alkaloid, is a structural isomer of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and a close analog of the psychedelic compound psilocin.[1] As an active metabolite of norbaeocystin, 4-HT demonstrates significant activity as a serotonin receptor agonist.[1] This technical guide provides a comprehensive overview of 4-HT's pharmacology, focusing on its receptor binding affinity, functional potency, and the intracellular signaling cascades it modulates. Detailed experimental protocols for key assays used to characterize 4-HT and a discussion of its potential as a biased agonist are also presented. This document aims to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

4-Hydroxytryptamine (4-HT), also known as N,N-didesmethylpsilocin, is a compound of significant interest due to its close chemical relationship to endogenous neurotransmitters and psychoactive compounds.[1] Found in certain species of psychedelic mushrooms like Psilocybe baeocystis and Psilocybe cyanescens, 4-HT is a potent agonist at several serotonin receptors.[1] Notably, while it shares a high affinity for the 5-HT2A receptor with hallucinogenic compounds like psilocin, preliminary evidence suggests that 4-HT itself may be non-hallucinogenic.[1] This intriguing pharmacological profile has led to speculation that 4-HT may act as a biased agonist, preferentially activating specific downstream signaling pathways.[1][2] Understanding the detailed mechanism of action of 4-HT is crucial for elucidating the complex signaling of serotonin receptors and for the potential development of novel therapeutics with selective signaling properties.

Quantitative Pharmacological Data

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of 4-Hydroxytryptamine at various human serotonin receptor subtypes.

Table 1: Receptor Binding Affinities (Ki) of 4-Hydroxytryptamine

| Receptor Subtype | Ki (nM) | Reference Compound |

| 5-HT1A | 95 | Serotonin |

| 5-HT1B | 1,050 | Serotonin |

| 5-HT2A | Not explicitly found, but described as a potent agonist | Psilocin |

| 5-HT2C | 40 | Serotonin |

Note: Ki values represent the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.[1]

Table 2: Functional Potencies (EC50) of 4-Hydroxytryptamine

| Receptor Subtype | EC50 (nM) | Assay Type | Reference Compound |

| 5-HT2A | 38 | Calcium Flux | Psilocin (EC50 = 21 nM) |

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.[1]

Signaling Pathways

4-Hydroxytryptamine primarily exerts its effects through the activation of G protein-coupled receptors (GPCRs), with the 5-HT2A receptor being a key target.[1] Activation of the 5-HT2A receptor can initiate multiple intracellular signaling cascades.

Gq/11-PLC Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[3]

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin pathways.[2][4] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor.[5] This interaction can lead to receptor desensitization and internalization, effectively terminating G protein signaling. However, β-arrestins can also act as scaffolds for various signaling proteins, initiating a distinct wave of G protein-independent signaling.[4] This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[2]

Biased Agonism

The concept of biased agonism, or functional selectivity, posits that an agonist can preferentially activate one signaling pathway over another at the same receptor.[2] In the context of the 5-HT2A receptor, this means an agonist could show a bias towards either the Gq-mediated pathway or the β-arrestin-mediated pathway.[2] It has been hypothesized that the hallucinogenic effects of certain 5-HT2A agonists are primarily mediated by the Gq pathway, while the β-arrestin pathway may be associated with other effects, such as antidepressant-like actions.[6] The observation that 4-HT is a potent 5-HT2A agonist but appears to be non-hallucinogenic has led to the suggestion that it may be a β-arrestin-biased agonist.[1][2] Further research is needed to definitively characterize the bias profile of 4-HT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of 4-Hydroxytryptamine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of 4-HT to displace a radiolabeled ligand from a serotonin receptor subtype.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest.

-

A specific radioligand for the receptor (e.g., [3H]ketanserin for 5-HT2A).

-

4-Hydroxytryptamine at various concentrations.

-

A non-specific binding control (e.g., a high concentration of an unlabeled antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of 4-HT. Dilute cell membranes and the radioligand in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, either 4-HT at a specific concentration, the non-specific binding agent, or buffer for total binding.

-

Initiation of Binding: Add the radioligand solution to all wells, followed by the diluted cell membrane preparation to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 4-HT concentration. Use non-linear regression to determine the IC50 value (the concentration of 4-HT that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.

Objective: To determine the potency (EC50) of 4-HT in activating the 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

4-Hydroxytryptamine at various concentrations.

-

A fluorescence microplate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into a black-walled, clear-bottom 96-well plate and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of 4-HT in the assay buffer.

-

Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the different concentrations of 4-HT into the wells and immediately begin recording the fluorescence signal over time to capture the peak response.

-

Data Analysis: Determine the peak fluorescence response for each concentration of 4-HT. Plot the fluorescence intensity against the logarithm of the 4-HT concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral proxy for the hallucinogenic potential of 5-HT2A receptor agonists.[7]

Objective: To assess the in vivo hallucinogenic-like activity of 4-HT.

Materials:

-

Male C57BL/6J mice.

-

4-Hydroxytryptamine dissolved in a suitable vehicle (e.g., saline).

-

A positive control (e.g., a known hallucinogen like psilocin or DOI).

-

A negative control (vehicle).

-

Observation chambers.

-

Video recording equipment (optional but recommended for unbiased scoring).

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for a period before drug administration.

-

Drug Administration: Administer 4-HT, the positive control, or the vehicle to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Observation: Place the mice individually in the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

-

Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches for each mouse. A head twitch is a rapid, side-to-side rotational movement of the head.[7]

-

Data Analysis: Compare the number of head twitches in the 4-HT treated group to the control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in head twitches compared to the vehicle control suggests hallucinogenic-like activity.

Conclusion

4-Hydroxytryptamine is a potent serotonin receptor agonist with a distinct pharmacological profile. Its high affinity and potency at the 5-HT2A receptor, coupled with its putative non-hallucinogenic nature, make it a compelling subject for further investigation. The hypothesis that 4-HT may act as a biased agonist at the 5-HT2A receptor, preferentially activating the β-arrestin pathway, warrants rigorous experimental validation. A deeper understanding of the molecular mechanisms underlying the actions of 4-HT will not only advance our knowledge of serotonergic signaling but may also pave the way for the development of novel therapeutics with improved efficacy and safety profiles for a range of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted pharmacology of this intriguing tryptamine.

References

- 1. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GRK2 Mediates β-Arrestin Interactions with 5-HT2 Receptors for JC Polyomavirus Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Head-twitch response - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Sources of 4-Hydroxytryptamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytryptamine (B1209533), commonly known as serotonin (B10506), is a phylogenetically ancient and ubiquitous biogenic amine found across the plant, animal, fungal, and bacterial kingdoms.[1] While renowned for its critical role as a neurotransmitter in the central nervous system of animals, regulating mood, sleep, and appetite, its functions in other domains of life are multifaceted and a subject of ongoing research.[1][2] Beyond serotonin itself, a diverse array of its derivatives, including potent psychoactive compounds and important hormones, are also found in nature.

This technical guide provides an in-depth overview of the natural sources of 4-hydroxytryptamine and its key derivatives, including tryptamine (B22526), N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), bufotenin, psilocybin, psilocin, and melatonin (B1676174). The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Data Presentation: Quantitative Analysis of 4-Hydroxytryptamine and Its Derivatives in Natural Sources

The concentration of these indoleamines varies significantly depending on the species, the part of the organism, and even environmental conditions. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of 4-Hydroxytryptamine (Serotonin) and its Precursors in Plant Sources

| Plant Species | Common Name | Plant Part | Compound | Concentration | Reference(s) |

| Juglans regia | Walnut | Nut | Serotonin | 155 ± 57.0 µg/g | [3] |

| Carya illinoinensis | Pecan | Nut (roasted) | Serotonin | 15.3 ± 1.27 µg/g | [3] |

| Ananas comosus | Pineapple | Fruit | Serotonin | ~3-30 mg/kg | [2] |

| Musa sapientum | Banana | Pulp (underripe) | Serotonin | 31.4 ng/g | [4] |

| Musa sapientum | Banana | Pulp (ripe) | Serotonin | 18.5 ng/g | [4] |

| Solanum lycopersicum | Tomato | Fruit | Serotonin | ~3-30 mg/kg | [2] |

| Griffonia simplicifolia | Griffonia | Seeds | 5-Hydroxytryptophan (5-HTP) | Up to 20.83% (fresh weight) | [5] |

| Punica granatum | Pomegranate | Fruit | Serotonin | 8-12 µg/g | [4] |

| Punica granatum | Pomegranate | Fruit | Tryptamine | 4-9 µg/g | [4] |

| Fragaria spp. | Strawberry | Fruit | Serotonin | 8-12 µg/g | [4] |

| Fragaria spp. | Strawberry | Fruit | Tryptamine | 4-9 µg/g | [4] |

| Pinus spp. | Pine Nut | Nut | Serotonin | 0.05 ± 0.01 µg/g | [3] |

| Macadamia spp. | Macadamia Nut | Nut (roasted) | Serotonin | 0.03 ± 0.00 µg/g | [3] |

Table 2: Concentration of Psychoactive Tryptamine Derivatives in Fungal and Plant Sources

| Species | Common Name | Compound(s) | Concentration (% w/w) | Reference(s) |

| Psilocybe cubensis "Creeper" | Magic Mushroom | Psilocybin & Psilocin (total) | 1.36% | [6] |

| Psilocybe cubensis "Blue Meanie" | Magic Mushroom | Psilocybin & Psilocin (total) | 1.221% | [6] |

| Psilocybe cubensis "B-Plus" | Magic Mushroom | Psilocybin & Psilocin (total) | 1.134% | [6] |

| Psilocybe cubensis "Texas Yellow" | Magic Mushroom | Psilocybin & Psilocin (total) | 1.103% | [6] |

| Psilocybe cubensis "Thai Cubensis" | Magic Mushroom | Psilocybin & Psilocin (total) | 0.879% | [6] |

| Psychotria viridis | Chacruna | N,N-Dimethyltryptamine (DMT) | 0.10-0.66% | [7] |

| Anadenanthera peregrina | Yopo | Bufotenin (5-HO-DMT) | Up to 7.4% | [8] |

| Anadenanthera peregrina | Yopo | 5-MeO-DMT | ~0.04% | [9] |

| Anadenanthera peregrina | Yopo | DMT | ~0.16% | [9] |

Table 3: Concentration of 4-Hydroxytryptamine and Its Derivatives in Animal Sources

| Animal Species | Common Name | Tissue/Secretion | Compound(s) | Concentration | Reference(s) |

| Incilius alvarius | Colorado River Toad | Venom | 5-MeO-DMT | Up to 15% of dried secretion | [10] |

| Incilius alvarius | Colorado River Toad | Venom | Bufotenin (5-HO-DMT) | 2,800 ± 1,900 µg/g | [11] |

| Incilius alvarius | Colorado River Toad | Venom | DMT | 250 ± 80 µg/g | [11] |

| Vespa crabro | European Hornet | Venom | Serotonin | High concentrations | [12] |

| Apis mellifera | Honey Bee | Venom | Serotonin | Present | [6] |

| Homo sapiens | Human | Platelets | Serotonin | Stored in dense granules | [2] |

| Rattus norvegicus | Rat | Brain (Brain stem) | Serotonin | High levels | [13] |

| Fascaplysinopsis reticulata | Marine Sponge | Whole organism | Tryptamine and derivatives | Not quantified | [14][15] |

Table 4: Concentration of Melatonin in Plant Sources

| Plant Species | Common Name | Plant Part | Melatonin Concentration | Reference(s) |

| Pistacia vera | Pistachio | Nut | ~660 ng/g | [16] |

| Zea mays | Corn | Grains | 187.8 ng/100g | [4] |

| Oryza sativa | Rice | Grains | 149.8 ng/100g | [4] |

| Hordeum vulgare | Barley | Grains | 87.3 ng/100g | [4] |

| Zingiber officinale | Ginger | Rhizome | 142.3 ng/100g | [4] |

| Juglans regia | Walnut | Nut | 1.2 - 3.3 ng/g | [17] |

| Prunus dulcis | Almond | Nut | 39 ng/g | [17] |

| Helianthus annuus | Sunflower | Seed | 29 ng/g | [17] |

Biosynthesis and Signaling Pathways

The biosynthesis of 4-hydroxytryptamine and its derivatives originates from the essential amino acid tryptophan. The specific enzymatic steps, however, can differ between organisms.

Plant Biosynthesis of Serotonin and Melatonin

In plants, the biosynthesis of serotonin follows a different pathway than in animals. Tryptophan is first decarboxylated to tryptamine by tryptophan decarboxylase (TDC). Tryptamine is then hydroxylated by tryptamine 5-hydroxylase (T5H) to produce serotonin. Serotonin can then be further converted to melatonin through a two-step process involving serotonin N-acetyltransferase (SNAT) and acetylserotonin methyltransferase (ASMT).

References

- 1. Brain serotonergic circuitries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 6. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Serotonin content of some mammalian tissues and urine and a method for its determination. | Semantic Scholar [semanticscholar.org]

- 8. Anadenanthera_peregrina [chemeurope.com]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

- 10. Qualitative and Quantitative Analysis of Tryptamines in the Poison of Incilius alvarius (Amphibia: Bufonidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Serotonin Activates Bacterial Quorum Sensing and Enhances the Virulence of Pseudomonas aeruginosa in the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 15. Can nuts help me sleep? - Australian Walnut Industry Association [walnut.net.au]

- 16. researchgate.net [researchgate.net]

- 17. Serotonin Activates Bacterial Quorum Sensing and Enhances the Virulence of Pseudomonas aeruginosa in the Host - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Hydroxytryptamine in the Serotonergic System: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytryptamine (B1209533) (4-HT), also known as N,N-didesmethylpsilocin, is a naturally occurring tryptamine (B22526) alkaloid and a structural isomer of the key mammalian neurotransmitter serotonin (B10506) (5-hydroxytryptamine)[1]. Found primarily in certain species of fungi, such as Psilocybe baeocystis and Psilocybe cyanescens, 4-HT is a crucial intermediate in the biosynthesis of psilocybin[1][2]. While not considered an endogenous neuromodulator in the mammalian central nervous system, its close structural and pharmacological relationship with serotonin makes it a molecule of significant interest for researchers studying the serotonergic system. 4-HT and its derivatives serve as valuable tools for probing the function and pharmacology of serotonin receptors, offering insights into potential therapeutic applications[3].

This technical guide provides a comprehensive overview of the role of 4-hydroxytryptamine within the context of the serotonergic system. It details its biosynthesis and metabolism, pharmacological activity at serotonin receptors, and the downstream signaling pathways it influences. Furthermore, this guide presents detailed experimental protocols for the quantification and characterization of 4-HT and its interactions with serotonergic targets, aimed at facilitating further research in this area.

Biosynthesis and Metabolism

Fungal Biosynthesis of 4-Hydroxytryptamine

In psilocybin-producing fungi, the biosynthesis of 4-HT is a key step in a multi-enzyme pathway that begins with the amino acid L-tryptophan[3]. The process is orchestrated by a gene cluster encoding for several key enzymes[2]. The biosynthetic cascade leading to and involving 4-HT is as follows:

-

Decarboxylation of L-tryptophan: The pathway initiates with the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme L-tryptophan decarboxylase (PsiD)[2][3].

-

Hydroxylation of Tryptamine: Tryptamine is then hydroxylated at the 4-position of the indole (B1671886) ring to produce 4-hydroxytryptamine. This step is carried out by the monooxygenase enzyme, tryptamine 4-monooxygenase (PsiH)[2].

-

Phosphorylation of 4-Hydroxytryptamine: Subsequently, 4-HT is phosphorylated by the kinase PsiK, yielding norbaeocystin (B1244615) (4-phosphoryloxytryptamine)[4][5].

-

Methylation to Psilocybin: The pathway culminates in the sequential methylation of norbaeocystin by the methyltransferase PsiM to first produce baeocystin (B1212335) and then psilocybin[2].

Metabolism of 4-Hydroxytryptamine

The metabolism of 4-HT and its close analogue, psilocin (4-hydroxy-N,N-dimethyltryptamine), is primarily governed by oxidative deamination and glucuronidation, mirroring the metabolic fate of serotonin[2][6].

-

Oxidative Deamination: The primary catabolic pathway is initiated by monoamine oxidase A (MAO-A), which catalyzes the oxidative deamination of the ethylamine (B1201723) side chain to form the unstable intermediate 4-hydroxyindole-3-acetaldehyde (4-HIA)[2][6].

-

Further Oxidation and Reduction: 4-HIA is subsequently metabolized by aldehyde dehydrogenase (ALDH) to 4-hydroxyindole-3-acetic acid (4-HIAA), or by alcohol dehydrogenase (ADH) to 4-hydroxytryptophol (4-HTP)[2][6][7].

-

Glucuronidation: A major route of detoxification and elimination is the conjugation of the 4-hydroxyl group with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A10 and UGT1A9, to form an inactive glucuronide conjugate[2].

Pharmacology at Serotonin Receptors

4-Hydroxytryptamine is a non-selective serotonin receptor agonist, exhibiting varying degrees of affinity and functional activity across multiple 5-HT receptor subtypes[3]. Its pharmacological profile is crucial for understanding its effects on the serotonergic system.

Receptor Binding Affinities

The binding affinities of 4-HT for various human serotonin receptors have been characterized using radioligand binding assays. The table below summarizes the reported equilibrium dissociation constants (Ki) and half-maximal effective concentrations (EC50).

| Receptor Subtype | Ki (nM) | EC50 (nM) | Reference(s) |

| 5-HT1A | 95 | - | [1] |

| 5-HT1B | 1,050 | - | [1] |

| 5-HT2A | - | 38 | [1] |

| 5-HT2B | 4.6 | - | [3] |

| 5-HT2C | 40 | - | [1] |

Ki values represent the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand. EC50 values represent the concentration of the compound that provokes a response halfway between the baseline and maximum response.

Functional Activity

4-HT acts as an agonist at the serotonin receptors it binds to. Its functional activity is most prominently characterized at the 5-HT2A receptor, where it is a potent agonist, comparable to psilocin[1]. However, unlike psilocin, 4-HT appears to be non-hallucinogenic, which may be attributable to biased agonism at the 5-HT2A receptor, potentially favoring a signaling pathway that does not lead to psychedelic effects[8].

Downstream Signaling Pathways

The interaction of 4-HT with various G-protein coupled serotonin receptors initiates intracellular signaling cascades that mediate its physiological effects.

5-HT1A Receptor Signaling

The 5-HT1A receptor is canonically coupled to inhibitory G-proteins of the Gi/o family. Activation of 5-HT1A receptors by an agonist like 4-HT leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[9].

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability[10].

-

Modulation of MAP Kinase Pathway: Activation of the 5-HT1A receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in neuroplasticity and cell survival[10].

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 9. Serotonin - Wikipedia [en.wikipedia.org]

- 10. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of 4-Hydroxytryptamine Creatinine Sulfate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, storage, and use of 4-Hydroxytryptamine (Serotonin) Creatinine (B1669602) Sulfate (B86663) stock solutions for various research applications. Adherence to these protocols is crucial for ensuring the stability, and reproducibility of experimental results.

Physicochemical Properties and Solubility

4-Hydroxytryptamine creatinine sulfate is a complex of serotonin (B10506) and creatinine sulfate, often supplied as a monohydrate.[1] It is a stable salt form of serotonin, suitable for the preparation of stock solutions for in vitro and in vivo studies. Understanding its physical and chemical properties is essential for proper handling and solution preparation.

Table 1: Properties of 4-Hydroxytryptamine Creatinine Sulfate

| Property | Value | References |

| Alternate Names | 5-Hydroxytryptamine creatinine sulfate complex, Serotonin creatinine sulfate | [1] |

| Molecular Formula | C₁₄H₁₉N₅O₂ · H₂SO₄ · H₂O | [1] |

| Molecular Weight | 405.43 g/mol | [1][2] |

| Appearance | White to off-white or slightly beige crystalline powder | |

| Storage (Solid) | -20°C or 2-8°C, protect from light and moisture. | |

| Solubility in DMSO | ~20 mg/mL (49.33 mM) with ultrasonication. It is advised to use fresh DMSO as absorbed moisture can decrease solubility. | [2] |

| Solubility in 0.1 M HCl | Soluble; however, solutions should be prepared fresh. | |

| Solubility in Water | Insoluble or slightly soluble with heating. | [2] |

| Solubility in Ethanol | Insoluble in absolute ethanol; very slightly soluble in 95% ethanol. |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of 4-Hydroxytryptamine creatinine sulfate in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for achieving a higher concentration and ensuring stability during frozen storage.